Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate
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Overview
Description
Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a hydroxybenzoate ester group. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate typically involves the bromination of methyl 2-hydroxybenzoate followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydroxyethylbenzoate derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyethylbenzoate derivatives.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and interactions with enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-bromo-1-hydroxyethyl)-2-(phenylmethoxy)benzoate: Similar structure with an additional phenylmethoxy group.
5-(2-Bromo-1-hydroxyethyl)-2-hydroxy-benzoic acid methyl ester: Similar structure with slight variations in functional groups
Uniqueness
The presence of both bromine and hydroxyethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,9,12-13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCTYZPMGNFBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(CBr)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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